N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide dihydrochloride
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Overview
Description
N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide dihydrochloride: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, which is a common structural motif in many pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide dihydrochloride typically involves the following steps:
Formation of Piperazine Derivative: Piperazine is reacted with an appropriate alkyl halide to form the piperazine derivative.
Attachment of Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction.
Acetylation: The resulting compound is then acetylated to introduce the acetamide group.
Dihydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metals.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carbonyl groups.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biological assays to study receptor-ligand interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide dihydrochloride exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The piperazine ring plays a crucial role in interacting with these targets, leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-(2-(Morpholine-4-yl)ethyl)phenyl)acetamide dihydrochloride
N-(4-(2-(Pyrrolidin-1-yl)ethyl)phenyl)acetamide dihydrochloride
N-(4-(2-(Thiomorpholine-4-yl)ethyl)phenyl)acetamide dihydrochloride
Uniqueness: N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide dihydrochloride is unique due to its specific structural features, such as the piperazine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-(2-piperazin-1-ylethyl)phenyl]acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.2ClH/c1-12(18)16-14-4-2-13(3-5-14)6-9-17-10-7-15-8-11-17;;/h2-5,15H,6-11H2,1H3,(H,16,18);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDHEVHAGSCERQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CCN2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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